molecular formula C23H26N2OS B2676832 1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone CAS No. 681273-50-7

1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B2676832
CAS No.: 681273-50-7
M. Wt: 378.53
InChI Key: PTIKJGOTCLTWPS-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. It contains an azepane ring, a benzyl group, an indole moiety, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone typically involves multiple steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: Benzylation reactions using benzyl halides and suitable bases.

    Synthesis of the indole moiety: Indole synthesis can be performed using Fischer indole synthesis or other methods.

    Thioether linkage formation: This involves the reaction of a thiol with an appropriate electrophile.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, influencing biological pathways. The azepane ring and thioether linkage might also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(azepan-1-yl)-2-(indol-3-yl)ethanone: Lacks the benzyl group.

    1-(piperidin-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone: Has a piperidine ring instead of an azepane ring.

    1-(azepan-1-yl)-2-((1-phenyl-1H-indol-3-yl)thio)ethanone: Has a phenyl group instead of a benzyl group.

Uniqueness

1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(1-benzylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2OS/c26-23(24-14-8-1-2-9-15-24)18-27-22-17-25(16-19-10-4-3-5-11-19)21-13-7-6-12-20(21)22/h3-7,10-13,17H,1-2,8-9,14-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIKJGOTCLTWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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